molecular formula C11H12FNO4 B1283596 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid CAS No. 219858-64-7

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Cat. No. B1283596
M. Wt: 241.22 g/mol
InChI Key: CEYBRSLAYCIMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid involves various chemical reactions and techniques. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a similar structure, was achieved using spectroscopic techniques such as FT-IR, NMR, and ESI-MS. The compound was tested as an insect growth regulator, indicating its potential application in pest control . Another related compound, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, was synthesized as a derivative of danshensu to improve its chemical stability and liposolubility, and its structure was confirmed by X-ray single crystal diffraction analysis . Additionally, enantiomers of methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate were synthesized using a coupling reagent, and their structures were characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure and stereochemistry of these compounds are crucial for their biological activity. The crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined, providing insights into its three-dimensional arrangement . The molecular geometry and vibrational frequencies of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate were calculated using density functional theory (DFT), which is essential for understanding the compound's reactivity and interaction with biological targets . Similarly, the molecular structure of the synthesized enantiomers was confirmed through spectroscopic data and specific rotation measurements .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions. For example, the direct fluorination of methyl 3-acetamido-2,3,6-trideoxy-d,l-arabino-hexopyranoside to produce 3-acetamido-2,3,5,6-tetradeoxy-5-fluoro-d,l-ribo-hexofuranose demonstrates the use of sulfur tetrafluoride-hydrogen fluoride for fluorinative dehydroxylation . The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides also highlights the use of primary compounds and the identification of structures through elemental analysis and NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The antibacterial activity of 7-[R-2-amino-2-(3-chloro-4-hydroxyphenyl)acetamido]-3-methylthio-3-cephem-4-carboxylic acid, a compound with a similar phenylacetamido group, was found to be orally active, suggesting its potential as an antibiotic . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linear and bent conformations, which, along with hydrogen bonding and packing interactions, contribute to their anticonvulsant activities .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

Research on compounds structurally related to 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, such as flurbiprofen, highlights the importance of synthesis methods and chemical intermediates in pharmaceutical manufacturing. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of such intermediates involves complex chemical reactions, with considerations towards the cost, safety, and efficiency of the process (Qiu et al., 2009).

Environmental and Ecotoxicological Considerations

The degradation of pharmaceutical compounds like acetaminophen in the environment has been extensively studied. Advanced Oxidation Processes (AOPs) have been used to treat acetaminophen in aqueous media, leading to the formation of various by-products. The environmental presence and biotoxicity of these by-products, as well as their degradation pathways, are crucial for understanding the environmental impact of pharmaceuticals (Qutob et al., 2022).

Biotechnological and Pharmacological Potential

Compounds related to 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, such as levulinic acid and its derivatives, have shown significant potential in drug synthesis and other medical applications. Levulinic acid's functional groups make it a versatile candidate for drug synthesis, potentially reducing the cost and environmental impact of pharmaceutical manufacturing (Zhang et al., 2021).

properties

IUPAC Name

2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYBRSLAYCIMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568144
Record name N-Acetyl-3-fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

CAS RN

219858-64-7
Record name N-Acetyl-3-fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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